molecular formula C13H12N4OS B11275895 2-(allylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(allylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11275895
M. Wt: 272.33 g/mol
InChI Key: PKOBRDSOZNNXTB-UHFFFAOYSA-N
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Description

7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a heterocyclic compound that features a unique fusion of a quinazoline and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions to form the fused heterocyclic system. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to ensure safety, cost-effectiveness, and environmental compliance. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups .

Scientific Research Applications

7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline and thiadiazole derivatives, such as:

Uniqueness

The uniqueness of 7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE lies in its specific structural features and the resulting biological activities. Its unique fusion of quinazoline and thiadiazole rings imparts distinct chemical properties and potential therapeutic benefits .

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

7-methyl-2-(prop-2-enylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C13H12N4OS/c1-3-6-14-12-16-17-11(18)9-7-8(2)4-5-10(9)15-13(17)19-12/h3-5,7H,1,6H2,2H3,(H,14,16)

InChI Key

PKOBRDSOZNNXTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NCC=C

Origin of Product

United States

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